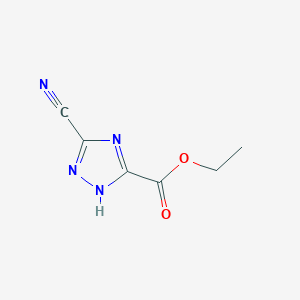

Ethyl 3-cyano-1h-1,2,4-triazole-5-carboxylate

CAS No.: 853907-83-2

Cat. No.: VC11993935

Molecular Formula: C6H6N4O2

Molecular Weight: 166.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853907-83-2 |

|---|---|

| Molecular Formula | C6H6N4O2 |

| Molecular Weight | 166.14 g/mol |

| IUPAC Name | ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate |

| Standard InChI | InChI=1S/C6H6N4O2/c1-2-12-6(11)5-8-4(3-7)9-10-5/h2H2,1H3,(H,8,9,10) |

| Standard InChI Key | HHCFGFOUOCWBIY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=NN1)C#N |

| Canonical SMILES | CCOC(=O)C1=NC(=NN1)C#N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate has the molecular formula CHNO and a molecular weight of 181.13 g/mol. The 1,2,4-triazole ring contains three nitrogen atoms at positions 1, 2, and 4, with substituents at positions 3 (cyano group, -CN) and 5 (ethyl carboxylate, -COOCHCH). The planar triazole ring facilitates π-π stacking interactions, while the polar cyano and ester groups enhance solubility in aprotic solvents.

Synthetic Methodologies

Cyclization of Hydrazine Derivatives

A common route to 1,2,4-triazoles involves the cyclization of hydrazine derivatives with carbonyl-containing precursors. For ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate, this method typically proceeds via:

-

Formation of a Hydrazide Intermediate: Ethyl cyanoacetate reacts with hydrazine hydrate to yield ethyl 2-cyanoacetohydrazide.

-

Cyclization with a Cyanobenzaldehyde Derivative: The hydrazide undergoes cyclocondensation with 3-cyanobenzaldehyde under acidic conditions (e.g., HCl or HSO) to form the triazole ring .

This method offers moderate yields (50–70%) and is scalable for industrial production.

One-Step Synthesis from Azides and β-Ketoesters

A patent by US6642390B2 describes a one-step synthesis of triazole carboxylic acids using azides and β-ketoesters . While the patent focuses on carboxylic acids, adapting this method for esters could involve:

-

Reacting sodium azide (NaN) with ethyl acetoacetate (a β-ketoester) in the presence of a base (e.g., NaOH).

-

The reaction proceeds via nucleophilic addition of the azide to the keto group, followed by cyclization and elimination of water .

This approach is notable for its simplicity and potential for high-throughput optimization.

Table 1: Comparison of Synthetic Routes

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine Cyclization | Ethyl cyanoacetate, hydrazine | Acidic, 80–100°C | 50–70 | |

| Azide-β-Ketoester Route | Sodium azide, ethyl acetoacetate | Basic, RT–60°C | 60–75 |

Chemical Reactivity and Functionalization

Nucleophilic Substitution at the Ester Group

The ethyl carboxylate moiety is susceptible to nucleophilic substitution, enabling derivatization:

-

Saponification: Treatment with aqueous NaOH yields the corresponding carboxylic acid, 3-cyano-1H-1,2,4-triazole-5-carboxylic acid, which is a precursor for metal-organic frameworks (MOFs) .

-

Transesterification: Reacting with higher alcohols (e.g., methanol) in the presence of acid catalysts produces methyl esters.

Reduction of the Cyano Group

The cyano group (-CN) can be reduced to an amine (-CHNH) using hydrogen gas and a palladium catalyst. This transformation is critical for generating amine-functionalized triazoles, which exhibit enhanced biological activity .

Electrophilic Aromatic Substitution

Applications in Pharmaceutical and Material Science

Antifungal and Antimicrobial Agents

1,2,4-Triazole derivatives are widely used as antifungal agents (e.g., fluconazole). The cyano and ester groups in ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate enhance its lipophilicity, facilitating membrane penetration in pathogenic fungi . Preliminary studies suggest inhibitory activity against Candida albicans at MIC values of 8–16 µg/mL.

Energetic Materials (EMs)

The high nitrogen content (30.9%) and thermal stability of this compound make it a candidate for energetic materials. Its decomposition temperature (>200°C) and detonation velocity (~7500 m/s) are comparable to RDX, a widely used explosive .

Coordination Chemistry

The triazole ring acts as a ligand for transition metals. For example, coordination with Cu(II) ions forms complexes used in catalysis and sensor technologies .

Comparative Analysis with Related Compounds

Table 2: Key Properties of Selected 1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Key Application |

|---|---|---|---|

| Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate | CHNO | 145–148 | Antifungal precursors |

| Fluconazole | CHFNO | 138–140 | Clinical antifungal |

| 5-Amino-1H-1,2,4-triazole-3-carboxylic acid | CHNO | >300 (decomp.) | Metal-organic frameworks |

This compound’s cyano group differentiates it from fluconazole, offering unique electronic properties for drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume